molecular formula C18H21N3O2 B15181962 Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- CAS No. 124444-89-9

Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)-

Cat. No.: B15181962
CAS No.: 124444-89-9
M. Wt: 311.4 g/mol
InChI Key: ZLSAFQHNHUXRAB-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a pyridinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-(3-ethoxyphenyl)piperazine with 3-pyridinecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reaction setups and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)
  • Piperazine, 1-(3-methoxyphenyl)-4-(3-pyridinylcarbonyl)
  • Piperazine, 1-(3-fluorophenyl)-4-(3-pyridinylcarbonyl)

Uniqueness

Piperazine, 1-(3-ethoxyphenyl)-4-(3-pyridinylcarbonyl)- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

CAS No.

124444-89-9

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

[4-(3-ethoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C18H21N3O2/c1-2-23-17-7-3-6-16(13-17)20-9-11-21(12-10-20)18(22)15-5-4-8-19-14-15/h3-8,13-14H,2,9-12H2,1H3

InChI Key

ZLSAFQHNHUXRAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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